molecular formula C11H10N2O B3065360 1-Acetyl-3-phenyl-1H-pyrazole CAS No. 38858-98-9

1-Acetyl-3-phenyl-1H-pyrazole

Cat. No. B3065360
CAS RN: 38858-98-9
M. Wt: 186.21 g/mol
InChI Key: ZZEDMOLFOCWOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-3-phenyl-1H-pyrazole (1-AP) is a small organic molecule with a variety of applications in the fields of chemistry and biochemistry. It is a heterocyclic compound, which is composed of a pyrazole ring with an acetyl group attached to the nitrogen atom. The pyrazole ring is composed of four carbon atoms and two nitrogen atoms, and the acetyl group is composed of two carbon atoms and two hydrogen atoms. 1-AP has been studied extensively due to its diverse range of properties, including its ability to act as a ligand, a catalyst, and an inhibitor.

Mechanism of Action

1-Acetyl-3-phenyl-1H-pyrazole can act as a ligand, a catalyst, and an inhibitor. As a ligand, it binds to metal ions, such as copper and iron, and forms coordination complexes. As a catalyst, it accelerates the rate of organic reactions. As an inhibitor, it binds to enzymes and blocks their activity. In addition, 1-Acetyl-3-phenyl-1H-pyrazole can bind to specific sites on proteins and modify their activity.
Biochemical and Physiological Effects
1-Acetyl-3-phenyl-1H-pyrazole has been studied for its potential biochemical and physiological effects. In animal studies, 1-Acetyl-3-phenyl-1H-pyrazole has been found to have anti-inflammatory and analgesic effects, as well as the ability to reduce the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases. In addition, 1-Acetyl-3-phenyl-1H-pyrazole has been found to have anticonvulsant effects in animal studies, and may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

1-Acetyl-3-phenyl-1H-pyrazole has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive and can be synthesized using a variety of methods. In addition, 1-Acetyl-3-phenyl-1H-pyrazole has a wide range of applications in scientific research and can be used to study a variety of biological processes.
However, 1-Acetyl-3-phenyl-1H-pyrazole also has some limitations for use in laboratory experiments. It is not water soluble, which can make it difficult to use in certain experiments. In addition, 1-Acetyl-3-phenyl-1H-pyrazole can be toxic in high concentrations, and care must be taken to ensure that it is used in the correct concentrations.

Future Directions

1-Acetyl-3-phenyl-1H-pyrazole has a variety of potential applications in the medical field, and further research is needed to explore these possibilities. For example, 1-Acetyl-3-phenyl-1H-pyrazole may have potential applications in the treatment of inflammatory and neurological disorders, as well as in the treatment of cancer. In addition, 1-Acetyl-3-phenyl-1H-pyrazole may be useful in the development of new drugs, as it can bind to specific sites on proteins and modify their activity. Further research is also needed to explore the potential use of 1-Acetyl-3-phenyl-1H-pyrazole in the synthesis of polymers materials and in the study of drug-receptor interactions.

Scientific Research Applications

1-Acetyl-3-phenyl-1H-pyrazole has a variety of applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, as a catalyst in organic reactions, and as an inhibitor of enzymes. It has also been used as a tool to study the structure and function of proteins, as it can bind to specific sites on proteins and modify their activity. In addition, 1-Acetyl-3-phenyl-1H-pyrazole has been used in the synthesis of polymers materials, and as a model compound for the study of drug-receptor interactions.

properties

IUPAC Name

1-(3-phenylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9(14)13-8-7-11(12-13)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEDMOLFOCWOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578145
Record name 1-(3-Phenyl-1H-pyrazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-phenyl-1H-pyrazole

CAS RN

38858-98-9
Record name 1-(3-Phenyl-1H-pyrazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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